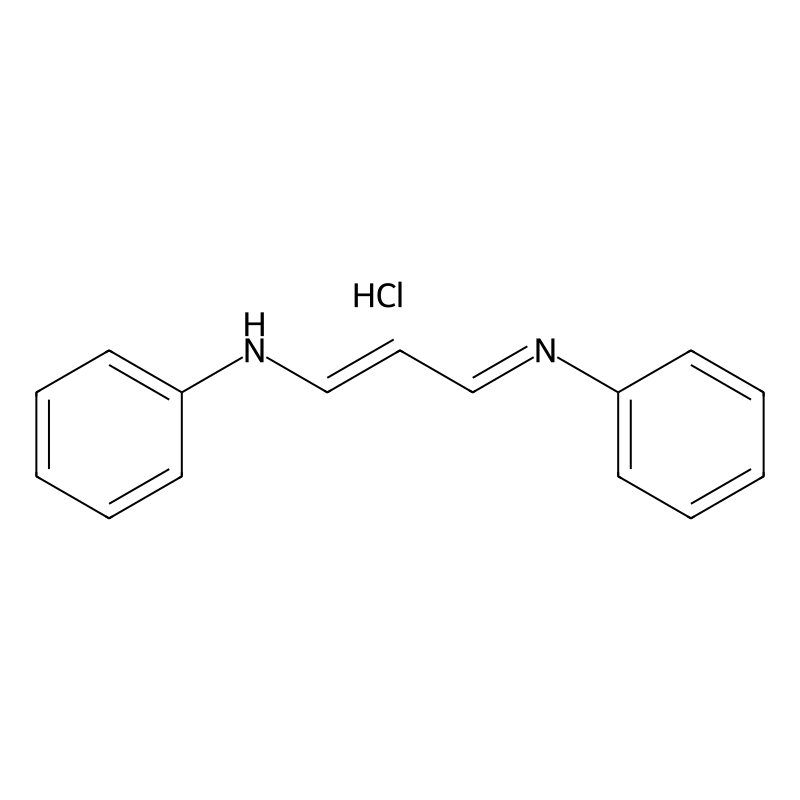

N-(3-(Phenylamino)allylidene)aniline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis Precursor

N-(3-(Phenylamino)allylidene)aniline hydrochloride, also known as 3-Anilinoacraldehyde aniline hydrochloride, is a valuable reagent in organic synthesis []. Its primary application lies in its ability to serve as a starting material for the creation of various heterocyclic compounds and dyes []. Heterocyclic compounds are organic molecules with ring structures containing atoms other than carbon, while dyes are colored substances used to impart color to textiles, plastics, and other materials [].

The presence of the reactive imine group (C=N) and the aromatic amine functionalities in N-(3-(Phenylamino)allylidene)aniline hydrochloride allows it to participate in condensation reactions and cyclization processes, leading to the formation of complex heterocyclic structures [].

Here are some examples of scientific research where N-(3-(Phenylamino)allylidene)aniline hydrochloride has been employed:

- Synthesis of indolizine derivatives: Researchers have utilized N-(3-(Phenylamino)allylidene)aniline hydrochloride as a key precursor in the synthesis of indolizine derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry.

- Development of novel fluorescent dyes: Studies have explored the use of N-(3-(Phenylamino)allylidene)aniline hydrochloride for the development of new fluorescent dyes with specific properties, such as tunable emission wavelengths.

Current Research Trends

While specific details about ongoing research are not publicly available, the unique chemical properties of N-(3-(Phenylamino)allylidene)aniline hydrochloride continue to generate interest among synthetic organic chemists. Current research trends likely focus on utilizing this reagent for the design and synthesis of novel functional molecules with potential applications in various fields, such as:

- Development of new pharmaceuticals: Heterocyclic compounds derived from N-(3-(Phenylamino)allylidene)aniline hydrochloride could be explored for their potential therapeutic properties.

- Design of advanced materials: The ability to tailor the properties of dyes synthesized from this reagent could lead to advancements in materials science.

N-(3-(Phenylamino)allylidene)aniline hydrochloride is a chemical compound with the molecular formula C₁₅H₁₅ClN₂ and a molecular weight of 258.74 g/mol. This compound features a conjugated system that includes two aromatic rings linked by a central C=C double bond, with an amine group (NH₂) and a phenylamine group (C₆H₅NH-) attached. The hydrochloride form indicates the presence of a chloride ion, suggesting ionic interactions that may affect its solubility and reactivity in various environments.

There is no current information available regarding the mechanism of action of N-(3-(Phenylamino)allylidene)aniline hydrochloride in any biological system.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.

- Avoid inhalation or ingestion as the compound might have some degree of toxicity.

- The presence of the aromatic rings suggests the compound might be a skin irritant.

- Condensation Reactions: The reactive imine group (C=N) allows for condensation with aldehydes or ketones, leading to more complex structures.

- Cyclization Processes: The presence of aromatic amine functionalities facilitates cyclization, which is useful in synthesizing heterocyclic compounds.

- Hydrolysis: Under acidic or basic conditions, the imine bond may hydrolyze, breaking down into its constituent parts .

The general reaction scheme for its synthesis can be represented as follows:

N-(3-(Phenylamino)allylidene)aniline hydrochloride exhibits notable biological activities:

- Enzyme Interaction: It has been shown to inhibit certain tyrosine kinases, affecting cellular signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

- Potential Therapeutic

The synthesis typically involves reacting aniline with malonaldehyde in the presence of hydrochloric acid. The process can be optimized for yield and purity through controlled reaction conditions and subsequent purification steps such as recrystallization. Industrial methods may scale up these reactions while maintaining efficiency and product quality.

N-(3-(Phenylamino)allylidene)aniline hydrochloride has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing heterocyclic compounds and dyes.

- Material Science: Utilized in developing luminescent materials, particularly those exhibiting aggregation-induced emission properties, which are valuable in light-emitting diodes and other optoelectronic devices .

- Biochemical Research: Its ability to interact with biomolecules makes it a candidate for studies involving enzyme inhibition and cellular signaling modulation.

The compound's interactions are primarily characterized by its ability to bind with various enzymes and proteins, influencing biochemical pathways. These interactions often lead to significant changes in cellular processes, including gene expression and metabolism. The unique photophysical properties of N-(3-(Phenylamino)allylidene)aniline hydrochloride suggest it may also interact with photoreceptive proteins, enhancing its utility in biochemical research.

Several compounds share structural similarities with N-(3-(Phenylamino)allylidene)aniline hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| N-(3-(Phenylamino)allylidene)aniline | 4485-89-6 | Similar imine structure without hydrochloride | 0.97 |

| N-(5-(Phenylimino)penta-1,3-dien-1-yl)aniline hydrochloride | 1497-49-0 | Extended conjugated system with phenyl groups | 0.88 |

| Malonaldehyde bis(phenylimine) monohydrochloride | 50328-50-2 | Contains multiple imine bonds; used in similar applications | 0.85 |

Uniqueness

N-(3-(Phenylamino)allylidene)aniline hydrochloride stands out due to its specific combination of functional groups that allow for versatile reactivity and interaction capabilities. Its unique aggregation-induced emission properties further differentiate it from other similar compounds, making it particularly valuable in optoelectronic applications .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

Benzenamine, N-[3-(phenylamino)-2-propen-1-ylidene]-, hydrochloride (1:?): INACTIVE